molecular formula C8H11N3O2 B2524129 Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 2551117-37-2

Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B2524129
CAS No.: 2551117-37-2
M. Wt: 181.195
InChI Key: OZEXRBDLZYEMJK-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.195. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Interaction

Research on heterocyclic compounds, including Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate, has primarily focused on synthesis methods and their molecular interactions. The synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its derivatives has been reported, detailing the production of carboxylic acids, esters, and quaternary salts derived from this ring system. These compounds are shown to undergo the Mannich reaction, indicating their versatility in chemical synthesis and potential applications in developing pharmaceuticals and materials (Lombardino, 1968).

Supramolecular Synthesis and Crystal Engineering

The compound has also been studied in the context of supramolecular synthesis and crystal engineering. Research has shown that heterocyclic compounds, including this compound, can form novel crystals through hydrogen bonding and weak intermolecular interactions. These interactions are crucial for assembling individual molecules into larger architectures, potentially useful in the development of advanced materials with specific mechanical, optical, or electronic properties (Wang et al., 2014).

Antimicrobial and Antihypertensive Activity

There's significant interest in the biological activity of heterocyclic compounds, including this compound. Some studies have explored their antimicrobial and antihypertensive potential. For example, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and antihypertensive activities. These studies provide a foundation for the development of new therapeutic agents based on heterocyclic chemistry (Tewari, Dubey, & Mishra, 2009; Steiner, Gries, & Lenke, 1981).

Fluorescent Molecules and Chemical Inhibitors

Moreover, the unique reactivity of this compound derivatives has been leveraged to synthesize novel fluorescent molecules and potential chemical inhibitors. These compounds have been identified as promising candidates for various applications, including bioimaging and as inhibitors for specific biological targets, showcasing the broad potential of this compound in scientific research and its contribution to advancing fields like medicinal chemistry and material science (Wu et al., 2006; Abd El-All et al., 2016).

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)6-5-11-7(10-6)3-2-4-9-11/h5,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEXRBDLZYEMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=N1)CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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